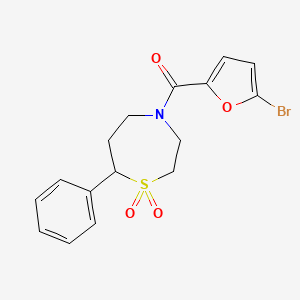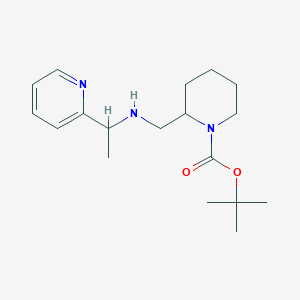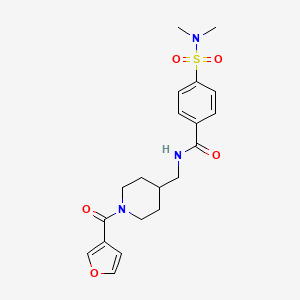
2-丙基噻唑-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylthiazol-4-amine is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Chemical Reactions Analysis
The specific chemical reactions involving 2-Propylthiazol-4-amine are not well-documented in the available literature .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Propylthiazol-4-amine are not explicitly mentioned in the available resources .科学研究应用
可见光促进合成
Guo 等人(2018 年)的一项研究展示了一种可见光促进的三组分串联环化过程,该过程由胺、芳基/烷基异硫氰酸酯和 α-溴代酯形成 2-亚氨基噻唑烷-4-酮。该方法不需要金属或光催化剂,突出了氨基噻唑在温和条件下合成结构多样的分子的实用性,具有潜在的药物应用 (Guo 等人,2018 年)。
X 射线晶体学和光谱研究
Adeel 等人(2017 年)专注于氨基噻唑衍生物的合成和表征,揭示了它们多样的生物学应用。他们对 4-(联苯-4-基)噻唑-2-胺和相关化合物的研究展示了氨基噻唑在开发新的生物活性分子方面的结构多样性和潜力 (Adeel 等人,2017 年)。
抗肿瘤特性
Bradshaw 等人(2002 年)研究了具有选择性和有效抗肿瘤特性的新型 2-(4-氨基苯基)苯并噻唑。他们的研究强调了氨基噻唑在肿瘤学中的作用,特别是通过开发前药来改善用于临床评估的药代动力学特征 (Bradshaw 等人,2002 年)。
药物发现中的滥交性
Devine 等人(2015 年)强调了 2-氨基噻唑在跨一系列蛋白质靶标的结合测定中的滥交性,建议在基于片段的药物发现中谨慎使用这种支架,因为存在潜在的非特异性相互作用 (Devine 等人,2015 年)。
缓蚀剂
Kaya 等人(2016 年)证明了噻唑衍生物在铁的缓蚀中的功效,通过密度泛函理论 (DFT) 计算和分子动力学模拟,深入了解了氨基噻唑在材料科学中通过防止腐蚀的应用 (Kaya 等人,2016 年)。
生物活性
Khalifa(2018 年)回顾了 2-氨基噻唑衍生物广泛的合成用途和生物活性,强调了它们在硫磺药物、杀生物剂、杀菌剂、染料以及作为抗生素合成中间体的合成中的重要性。这突出了氨基噻唑的化学多样性和应用广度 (Khalifa,2018 年)。
作用机制
Target of Action
Thiazole derivatives, which include 2-propylthiazol-4-amine, are known to interact with various biological targets .
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . The mode of action is likely dependent on the specific biological target and the environmental context.
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives are known to induce a variety of biological effects, including antimicrobial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of thiazole derivatives .
安全和危害
未来方向
Thiazoles, the class of compounds to which 2-Propylthiazol-4-amine belongs, have been found to have diverse biological activities . They have been used as a starting material for the synthesis of a wide range of heterocyclic analogues with promising therapeutic roles . Therefore, there is potential for future research and innovation in this area .
生化分析
Biochemical Properties
Thiazole derivatives, to which 2-Propylthiazol-4-amine belongs, have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding at the active sites of enzymes or proteins, leading to modulation of their activities .
Cellular Effects
Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2-Propylthiazol-4-amine in laboratory settings. Studies on similar compounds suggest that the effects of such compounds can change over time, influenced by factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-Propylthiazol-4-amine at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at low doses and toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-Propylthiazol-4-amine is not known. The localization of a compound can significantly affect its activity or function. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
2-propyl-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-2-3-6-8-5(7)4-9-6/h4H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJXBUNDHUSYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[1-(adamantane-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2893284.png)
![1-ethyl-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2893286.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B2893289.png)

![n-(1-Cyano-1-methyl-3-phenylpropyl)-5-oxaspiro[2.4]heptane-1-carboxamide](/img/structure/B2893294.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclopentylacetamide](/img/structure/B2893295.png)

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2893297.png)

![1-(2-Chloro-5-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893301.png)

